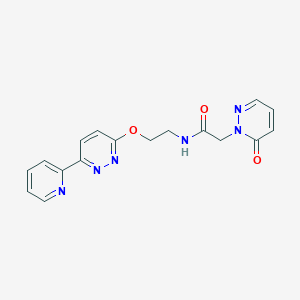

2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

描述

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide belongs to the pyridazinone class of heterocyclic molecules, which are renowned for their diverse pharmacological activities. Pyridazinones exhibit antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties . The target molecule features a pyridazine core substituted with a 6-oxo group, a pyridin-2-yl moiety, and an acetamide-linked ethyloxy chain.

属性

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c24-15(12-23-17(25)5-3-9-20-23)19-10-11-26-16-7-6-14(21-22-16)13-4-1-2-8-18-13/h1-9H,10-12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOUAOTOPHNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized via multi-step reactions beginning from simple pyridazine and pyridine derivatives. Typical reaction routes involve:

Initial Condensation: : Reacting pyridazine with acetic anhydride under reflux conditions to introduce the acetyl group.

Nucleophilic Substitution: : Pyridine derivatives are often introduced via nucleophilic substitution in polar aprotic solvents like DMSO or DMF, using conditions such as elevated temperatures and the presence of a base like K₂CO₃.

Oxidation: : Achieved with reagents like PCC or KMnO₄ in controlled environments to ensure the formation of the desired 6-oxo functionality.

Industrial Production Methods

Industrially, the synthesis would scale up these reactions with modifications for continuous flow processing, optimizing yield, and purity. Techniques like continuous flow chemistry allow for better control over reaction conditions, reducing waste and increasing throughput.

化学反应分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly on the pyridine rings, using agents like KMnO₄.

Reduction: : The pyridazine ring can be reduced using hydrogenation catalysts such as Pd/C under hydrogen atmosphere.

Substitution: : Halogenated derivatives of the compound can be synthesized via nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄, PCC.

Reducing Agents: : Pd/C, NaBH₄.

Solvents: : DMSO, DMF, acetonitrile.

Bases: : K₂CO₃, NaOH.

Major Products

Oxidized Derivatives: : Typically modified at the pyridine ring.

Reduced Derivatives: : Alterations primarily in the pyridazine ring structure.

Substituted Derivatives: : Introduction of various functional groups depending on the nucleophile used.

科学研究应用

Chemistry

Used as intermediates in organic synthesis for the development of more complex molecules.

Studied for their interesting electronic properties due to the fused ring systems.

Biology

Investigated for their potential as enzyme inhibitors or modulators due to the pyridazine and pyridine moieties which are known to bind effectively to various biological targets.

Medicine

Potentially useful in the design of new pharmacologically active compounds. These fused ring systems can be mimics of naturally occurring bioactive molecules, leading to new therapeutics.

Industry

As ligands in coordination chemistry for catalysis.

As building blocks in material science for the design of new materials with specific electronic properties.

作用机制

The compound's effects are often mediated through its interaction with biological macromolecules:

Molecular Targets: : Enzymes, receptors with specific affinity to pyridazine and pyridine groups.

Pathways: : Can involve inhibition of enzymatic activity or modulation of receptor-ligand interactions, leading to downstream biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares a pyridazinone-acetamide backbone with several analogs (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-Withdrawing Groups : Fluorine and methoxy substituents (e.g., in CAS 1246062-95-2) enhance polarity and may improve solubility or target binding .

- Pyridyl vs. Phenyl : Pyridin-2-yl groups (as in the target compound) introduce nitrogen atoms that could facilitate hydrogen bonding, whereas phenyl groups (e.g., CAS 898189-76-9) prioritize hydrophobic interactions .

生物活性

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 328.4 g/mol. Its structure features a pyridazinone core, which is known for various biological activities including anti-inflammatory and antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyridazinones often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Studies have shown that certain derivatives can selectively inhibit these enzymes, potentially aiding in the treatment of neurodegenerative diseases .

- Antimicrobial Activity : The compound has been reported to possess antibacterial and antifungal properties. Research indicates that pyridazinone derivatives can inhibit the growth of various microbial strains, making them candidates for developing new antimicrobial agents .

Antimicrobial Activity

A study investigating the antimicrobial effects of pyridazinone derivatives found that compounds similar to this compound demonstrated significant activity against several pathogenic bacteria and fungi. The results are summarized in the table below:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 10 µg/mL |

| Compound C | Candida albicans | 20 µg/mL |

Anti-inflammatory Activity

Research has shown that pyridazinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The following data illustrates the inhibitory effects observed in vitro:

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% at 10 µM | 5.0 |

| Compound B | 60% at 10 µM | 8.0 |

Case Studies

- Neuroprotective Effects : A study conducted by Özdemir et al. (2019) demonstrated that certain pyridazinone derivatives exhibited neuroprotective effects by inhibiting AChE and BChE, suggesting potential applications in treating Alzheimer's disease .

- Antimicrobial Efficacy : In a comparative study, researchers synthesized several pyridazine derivatives and tested their antimicrobial efficacy against a panel of bacterial and fungal strains. The results indicated that some compounds exhibited potent activity against resistant strains, highlighting their potential as new therapeutic agents .

- Anti-inflammatory Mechanisms : A recent publication explored the multi-target inhibition of COX enzymes and carbonic anhydrases by pyridazinone derivatives, revealing promising results for developing anti-inflammatory drugs .

常见问题

Q. What are the typical synthetic routes for synthesizing pyridazine-acetamide derivatives like 2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions:

Substitution Reactions : React pyridazine precursors (e.g., nitrobenzene derivatives) with alcohols or amines under alkaline conditions to introduce functional groups like ethers or amines .

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, critical for generating reactive intermediates .

Condensation : Employ condensing agents (e.g., HOBt/EDC) to couple intermediates with acetamide moieties .

Example: A similar compound, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, was synthesized via substitution, reduction, and condensation .

Q. Which spectroscopic techniques are essential for characterizing pyridazine-acetamide derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign protons and carbons in the pyridazine and acetamide regions (e.g., δ 7–9 ppm for aromatic protons) .

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amides) and cyano groups (2200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₈H₁₆N₄O₃ requires exact mass 336.1218) .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- DNA Binding Studies : Use UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT to model reaction pathways (e.g., transition states for substitution reactions) .

- Reaction Path Search Tools : Platforms like ICReDD integrate computational and experimental data to predict optimal conditions (e.g., solvent, temperature) .

Example: DFT validated the stability of pyridazine-metal complexes by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Correlate substituent effects (e.g., 2-methyl vs. 4-methyl phenyl) with activity trends .

- Molecular Docking : Simulate binding modes with target proteins (e.g., enzymes, DNA) to explain potency variations .

Example: A 2-methylphenyl substituent enhanced binding to tyrosine kinases due to steric effects .

Q. How can reaction mechanisms for key steps (e.g., condensation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via HPLC or in-situ IR.

- Isotopic Labeling : Track oxygen/nitrogen atoms in the final product to confirm bond formation pathways .

Example: HOBt/EDC-mediated coupling forms active esters, which react with amines to yield acetamides .

Q. What advanced purification techniques improve yield and scalability?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for intermediates prone to degradation .

- Chromatography : Use preparative HPLC with C18 columns to isolate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。